molecular formula C21H15N B14430500 2-(2,2-Diphenylethenyl)benzonitrile CAS No. 83759-72-2

2-(2,2-Diphenylethenyl)benzonitrile

Cat. No.: B14430500
CAS No.: 83759-72-2
M. Wt: 281.3 g/mol
InChI Key: VAEWGRMHVBVWCV-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethenyl)benzonitrile (CAS: 83759-72-2) is an organic compound with the molecular formula C₂₁H₁₅N and a molecular weight of 281.35 g/mol . Its structure features a benzonitrile core substituted with a 2,2-diphenylethenyl group, which extends conjugation and influences electronic properties. The compound is characterized by its IUPAC name 2-(2,2-diphenylethenyl)benzonitrile and InChIKey VAEWGRMHVBVWCV-UHFFFAOYSA-N .

Properties

CAS No.

83759-72-2

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)benzonitrile

InChI

InChI=1S/C21H15N/c22-16-20-14-8-7-13-19(20)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H

InChI Key

VAEWGRMHVBVWCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethenyl)benzonitrile typically involves the reaction of benzonitrile with 2,2-diphenylethylene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzonitrile is reacted with 2,2-diphenylethylene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve the desired product.

Industrial Production Methods

Industrial production of 2-(2,2-Diphenylethenyl)benzonitrile may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2,2-Diphenylethenyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Comparison with Similar Compounds

Thermal Stability and Structural Analogues

Key Compounds :

  • OBDA (4,4'-Oxybis[N,N-bis(2,2-diphenylethenyl)aniline])
  • H3 (N,N,N',N'-Tetrakis(2,2-diphenylethenyl)-2,2'-dimethyl[1,10-biphenyl]-4,4'-diamine)

Both OBDA and H3 are biphenyl derivatives functionalized with diphenylethenyl groups. Thermogravimetric analysis (TGA) reveals their thermal stability:

  • OBDA : Decomposition onset at ~300°C .
  • H3 : Decomposition onset at ~320°C .

While TGA data for 2-(2,2-diphenylethenyl)benzonitrile is unavailable, its simpler structure (lacking bulky dimethyl or oxybis linkages) may result in lower thermal stability compared to OBDA and H3. The rigidity of biphenyl backbones in OBDA and H3 likely enhances thermal resistance, a critical factor for device applications under high-temperature conditions.

Optoelectronic and Aggregation-Induced Emission (AIE) Properties

Key Compound :

  • 2-(2,2-Diphenylethenyl)anthracene (DPEA)

DPEA shares the diphenylethenyl motif but incorporates an anthracene core instead of benzonitrile. Notable properties include:

  • Hole Mobility : 0.66 cm² V⁻¹ s⁻¹ , indicating strong charge transport capabilities.
  • AIE Behavior : 15-fold emission enhancement upon aggregation .

In contrast, 2-(2,2-diphenylethenyl)benzonitrile lacks reported AIE activity. The electron-withdrawing nitrile group in the benzonitrile derivative may reduce luminescence efficiency compared to DPEA’s anthracene-based system. However, the nitrile group could enhance electron transport, making it suitable for n-type semiconductor applications.

Fluorescent Brighteners and Styryl Derivatives

Key Compounds :

  • 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2)
  • 1,4-Bis(cyanostyryl)benzene (CAS 60317-09-1)

These compounds feature extended conjugation via styryl groups:

  • 2-(4-(4-Cyanostyryl)styryl)benzonitrile: Used as Fluorescent Brightener 199:1, leveraging its cyanostyryl substituents for UV absorption and emission .
  • 1,4-Bis(cyanostyryl)benzene: Symmetrical structure with dual cyanostyryl groups, enhancing fluorescence quantum yield .

However, its simpler synthesis route (e.g., via Heck coupling) may offer cost advantages .

Substituent Effects on Reactivity and Binding

Key Compounds :

  • 2-(Ferrocenylmethylamino)benzonitrile (2FMAB)
  • 3-(Ferrocenylmethylamino)benzonitrile (3FMAB)

These ferrocene derivatives exhibit distinct binding behaviors with DPPH radicals:

  • 2FMAB : Electrostatic interaction dominates (binding constant K = 1.2 × 10³ M⁻¹) .
  • 3FMAB : Chemical interaction dominates (K = 2.5 × 10³ M⁻¹) .

The position of the nitrile group in 2-(2,2-diphenylethenyl)benzonitrile could similarly influence reactivity. Its planar diphenylethenyl group may facilitate π-π interactions, whereas ferrocene derivatives rely on redox-active metal centers for radical scavenging.

Comparative Data Table

Property 2-(2,2-Diphenylethenyl)benzonitrile DPEA OBDA 2-(4-(4-Cyanostyryl)styryl)benzonitrile
Molecular Weight (g/mol) 281.35 434.55 848.98 416.47
Key Functional Groups Diphenylethenyl, nitrile Diphenylethenyl, anthracene Biphenyl, diphenylethenyl Cyanostyryl, nitrile
Thermal Stability (°C) N/A N/A ~300 N/A
Charge Mobility (cm² V⁻¹ s⁻¹) N/A 0.66 (hole) N/A N/A
Optical Properties N/A AIE (15× emission) N/A Fluorescent brightener

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